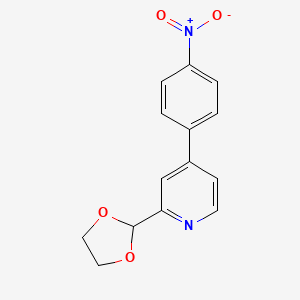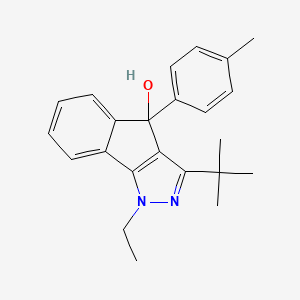![molecular formula C13H14BrN3O2 B14630589 N-(4-Bromophenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea CAS No. 55807-87-9](/img/structure/B14630589.png)
N-(4-Bromophenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Bromophenyl)-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science. The presence of a bromophenyl group and an oxazole ring in its structure suggests potential biological activity and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step involves the bromination of aniline derivatives, followed by coupling with the oxazole ring.
Urea formation: The final step involves the reaction of the bromophenyl-oxazole intermediate with isocyanates or carbamates under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of N-(4-Bromophenyl)-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea may involve:
Batch or continuous flow reactors: To ensure consistent quality and yield.
Catalysts and solvents: To optimize reaction rates and selectivity.
Purification techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Bromophenyl)-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form bromophenol derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, thiols, or alkoxides.
Major Products
Oxidation products: Bromophenol derivatives.
Reduction products: Amino derivatives.
Substitution products: Various substituted urea derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of enzymes or receptors.
Medicine: As a candidate for drug development, particularly in the treatment of cancer or infectious diseases.
Industry: As an intermediate in the production of agrochemicals or materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-Bromophenyl)-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea may involve:
Molecular targets: Such as enzymes, receptors, or nucleic acids.
Pathways: Inhibition of specific biochemical pathways, leading to the desired therapeutic or biological effect.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Chlorophenyl)-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea: Similar structure with a chlorine atom instead of bromine.
N-(4-Fluorophenyl)-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea: Similar structure with a fluorine atom instead of bromine.
Uniqueness
Bromine atom: The presence of a bromine atom may impart unique reactivity and biological activity compared to its chlorine and fluorine analogs.
Oxazole ring: The oxazole ring can interact with biological targets in a specific manner, contributing to the compound’s overall activity.
Propiedades
Número CAS |
55807-87-9 |
|---|---|
Fórmula molecular |
C13H14BrN3O2 |
Peso molecular |
324.17 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-3-(5-propan-2-yl-1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C13H14BrN3O2/c1-8(2)11-7-12(17-19-11)16-13(18)15-10-5-3-9(14)4-6-10/h3-8H,1-2H3,(H2,15,16,17,18) |
Clave InChI |
FGWIMSSSVGYCEU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


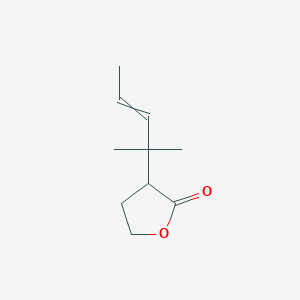
![3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene](/img/structure/B14630512.png)
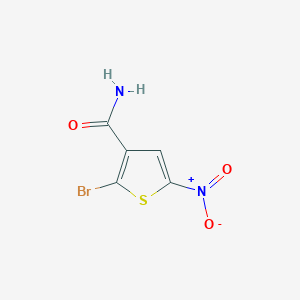
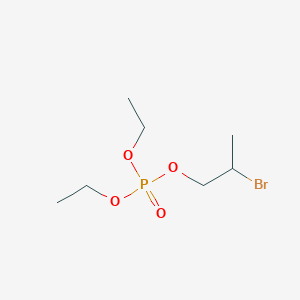
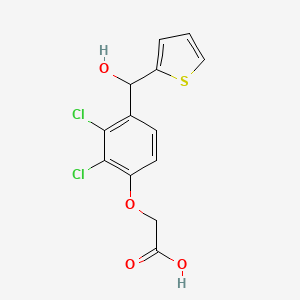

![3-[Ethyl(diphenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione](/img/structure/B14630533.png)
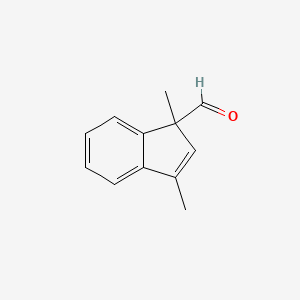
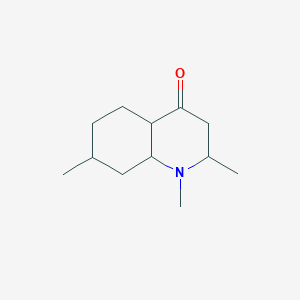

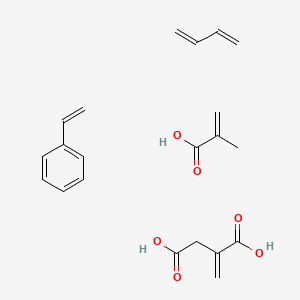
![2-Pyrrolidinone, 1-[(4-methyl-3-pyridinyl)methyl]-](/img/structure/B14630552.png)
